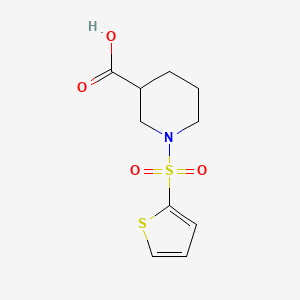
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as MTDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MTDP is a heterocyclic compound that contains a thiadiazole ring, a piperidine ring, and a chromenone ring.
Scientific Research Applications
Synthesis and Reactivity
The compound is involved in various synthetic pathways leading to novel derivatives with potential biological activities. For example, it can undergo reactions to produce diverse derivatives, including thiazolo[3,2]pyridines and chromenes, which are explored for their antimicrobial activities (El‐Emary, Khalil, Ali, & El-Adasy, 2005). The structural versatility of this compound allows for the development of various derivatives with distinct biological properties.
Structural Analysis
The compound's structural properties, such as conformation and crystal packing, have been studied in detail. For instance, the piperidine ring in related compounds can adopt distorted conformations, influencing the overall molecular geometry and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Ganesan, Sugumar, Ananthan, & Ponnuswamy, 2013).
Biological Evaluation
Derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of various derivatives, such as thiazolidinones incorporating the chromene moiety, has been carried out, and these compounds have been tested for their potential antimicrobial efficacy (Patel, Kumari, & Patel, 2012). This highlights the compound's role as a precursor in the development of new antimicrobial agents.
Anti-inflammatory Potential
Chromene derivatives prepared through multistep synthesis involving the compound have been investigated for their anti-inflammatory activities. The synthesis process involves Knoevenagel condensation and Michael addition, leading to compounds that have been evaluated for their in vivo anti-inflammatory properties (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Anticancer Properties
The compound and its derivatives have been explored for their potential anticancer properties. The synthesis of substituted chromene compounds, followed by the evaluation of their pharmacological activities, has provided insights into their potential use as anticancer agents. The analgesic and anticonvulsant activities of these derivatives have also been assessed, contributing to the understanding of their broader pharmacological profiles (Abdelwahab & Fekry, 2022).
properties
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPICLBRWYWJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

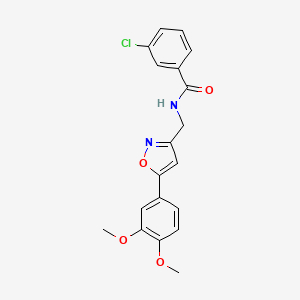
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
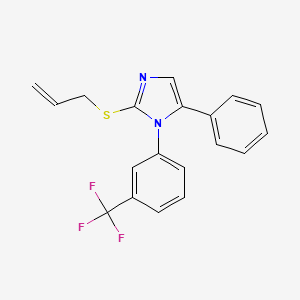
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)
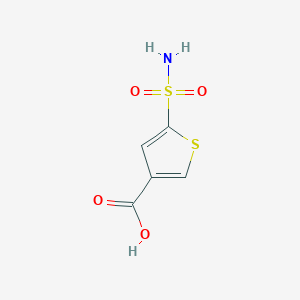
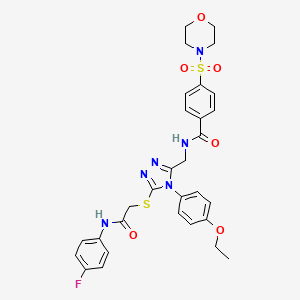
![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)
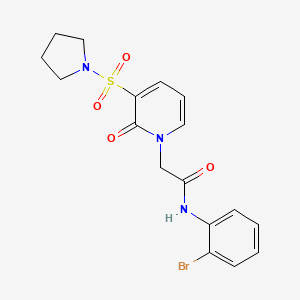

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)
